molecular formula C12H10N2O5S B11954100 N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide CAS No. 38880-63-6

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11954100
CAS No.: 38880-63-6
M. Wt: 294.29 g/mol
InChI Key: NJLNHUHLXNVVBG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. While specific studies on this exact molecule are limited, it belongs to the benzenesulfonamide class, which is extensively investigated for its diverse biological activities and utility in developing novel therapeutic agents. Benzenesulfonamide derivatives are recognized as privileged scaffolds in drug discovery due to their ability to interact with various enzymatic targets. Researchers are particularly interested in these compounds for their potential as inhibitors of carbonic anhydrases , receptor tyrosine kinases like TrkA , and bacterial dihydropteroate synthase . The structural motif of incorporating a nitro group and a hydroxy group on the aniline ring is often explored in synthetic chemistry to modulate the compound's electronic properties, solubility, and binding affinity, which can be crucial for optimizing biological activity . This compound serves as a valuable building block for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new agents for antimicrobial , anticancer , or other therapeutic applications. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

38880-63-6

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c15-12-8-9(14(16)17)6-7-11(12)13-20(18,19)10-4-2-1-3-5-10/h1-8,13,15H

InChI Key

NJLNHUHLXNVVBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Workflow

  • Nitration and Halogenation : N-Phenylbenzenesulfonamide reacts with Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O in the presence of NH₄NO₃. Nitro groups are introduced at the 4-position, while halogenation occurs at the 2-position.

  • Hydrolysis : Halogen substituents (e.g., Cl, Br) are replaced with hydroxyl groups via hydrolysis, yielding 2-hydroxy-4-nitrophenyl derivatives.

Critical Parameters

ParameterValue/DetailReference
CatalystCu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O
Nitration AgentNH₄NO₃
Halogenation AgentCl₂ or Br₂ (in situ generation)
Hydrolysis ConditionsAqueous NaOH or H₂O/Heat
Yield70–85% (estimated for analogous derivatives)

Mechanistic Insights

The metal-promoted reaction facilitates dual functionalization:

  • Nitration : Directed by the sulfonamide group’s meta-directing effect, though steric and electronic factors may shift regioselectivity to the 4-position.

  • Halogenation : Electrophilic substitution at the 2-position, influenced by the electron-withdrawing sulfonamide group.

Comparative Analysis of Methods

Method Comparison Table

MethodYield (%)Key ReagentsEnvironmental ImpactScalability
Electrochemical85–90DNB, ASAs, Ag/AgClLow (no hazardous byproducts)High
Metal-Promoted70–85Cu/Fe nitrates, NH₄NO₃Moderate (metal catalysts)Moderate

Key Findings

  • Electrochemical Approach : Superior for large-scale production due to energy efficiency and minimal waste.

  • Metal-Promoted Method : Provides flexibility for analog synthesis but requires stringent control of catalyst ratios.

Structural and Functional Validation

The target compound’s structure is confirmed by:

  • Spectroscopic Data :

    • ¹H-NMR : Peaks for aromatic protons, hydroxyl, and sulfonamide groups.

    • MS : Molecular ion peak at m/z 295.03832 ([M+H]⁺).

  • Collaborative Mechanistic Studies :

    • Electrochemical intermediates (e.g., NNB) align with theoretical pathways .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide has been identified as a promising scaffold in the development of inhibitors for specific lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in several pathological conditions, including skin diseases, diabetes, and cancer. Research indicates that compounds derived from this scaffold exhibit nanomolar potency against 12-LOX and demonstrate excellent selectivity over related enzymes such as cyclooxygenases .

Case Study: Inhibition of 12-LOX

In a study focusing on the optimization of 12-LOX inhibitors, derivatives of this compound were synthesized and evaluated. The top candidates not only inhibited platelet aggregation but also reduced levels of 12-HETE in pancreatic β-cells, suggesting a potential role in diabetes management .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Recent studies have shown that sulfonamide derivatives can effectively combat various pathogens, including those resistant to traditional antibiotics. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Antibiotic Resistance

Given the rising issue of antibiotic resistance, the synthesis of new sulfonamide derivatives like this compound is critical. These compounds are being explored for their ability to enhance the efficacy of existing antibiotics or serve as alternatives in treating resistant infections .

Therapeutic Applications

Beyond its antibacterial properties, this compound shows potential in treating other diseases due to its role in modulating inflammatory pathways.

Case Study: Diabetes and Inflammation

Research has highlighted the involvement of 12-LOX and its products in inflammatory responses associated with diabetes. By inhibiting this pathway, this compound could help mitigate complications related to diabetic kidney disease and other inflammatory conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibition of platelet-type 12-lipoxygenase; potential diabetes treatment
Antibacterial PropertiesEffective against resistant pathogens; mechanism via dihydropteroate synthase inhibition
Therapeutic ApplicationsModulation of inflammatory pathways; potential use in diabetes management

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Potency (IC50/EC50) Reference (Evidence)
N-(2-Hydroxy-4-nitrophenyl)benzenesulfonamide 2-OH, 4-NO₂ on phenyl Hypothetical: Likely enzyme inhibition or anti-inflammatory N/A N/A
N-(2-Aminophenyl)-4-nitrobenzenesulfonamide 2-NH₂, 4-NO₂ on phenyl Organometallic applications Not reported
4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound B) Quinazolinone-pyrimidine hybrid Nootropic activity (Pa < 0.5) Not reported
7q (CDK2 inhibitor) 2-hydroxyethyl group CDK2 inhibition 0.7 nM
N-(2-Chlorophenyl)benzenesulfonamide 2-Cl on phenyl Acetylcholinesterase reactivation Effective at low doses

Key Observations:

Nitro Group (NO₂): Enhances electron-withdrawing effects, improving binding to targets like PPARγ (e.g., compound 7 in with GS = 87.26) . In N-(2-aminophenyl)-4-nitrobenzenesulfonamide, the nitro group stabilizes interactions in organometallic systems .

Hydroxy Group (OH): Facilitates hydrogen bonding. Compound 7q () achieves nanomolar CDK2 inhibition (IC50 = 0.7 nM) via its hydroxyethyl group, suggesting that the hydroxy group in this compound may similarly enhance target engagement .

Chloro Substituents : N-(2-Chlorophenyl)benzenesulfonamide shows potent acetylcholinesterase reactivation, indicating halogen atoms improve lipophilicity and membrane penetration .

Biological Activity

N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural components, particularly the hydroxy and nitro groups. These functional groups facilitate hydrogen bonding and electrostatic interactions with various biological targets, including enzymes and receptors. The benzenesulfonamide moiety can mimic natural substrates or inhibitors, effectively modulating the activity of target molecules and leading to various biological effects, such as anti-inflammatory and anticancer activities .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that sulfonamide derivatives can significantly inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
16dHeLa<10
17aMCF-7<10
16cSKOV-37.87–70.53

These results indicate a promising therapeutic potential for these compounds in cancer treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that related compounds exhibit significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported to be effective at concentrations as low as 0.5 µg/mL, demonstrating their potential as antimicrobial agents .

Case Studies

  • Cardiovascular Effects : A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results showed that certain derivatives significantly decreased perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapies .
  • Platelet Aggregation Inhibition : Research has indicated that this compound may inhibit platelet aggregation through the modulation of lipoxygenase pathways. This could have implications for treating conditions related to thrombosis and diabetes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the biological activity of sulfonamide derivatives. The presence of hydroxyl and nitro groups has been linked to increased potency against various biological targets, including cancer cells and bacteria .

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of 2-amino-4-nitrophenol with benzenesulfonyl chloride under basic conditions. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the sulfonyl chloride .
  • Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .
  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .
    Post-synthesis, recrystallization from ethanol/water (3:1 v/v) yields pure product (mp 178–183°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The hydroxyl proton appears as a singlet at δ 10.2–10.5 ppm, while sulfonamide protons resonate at δ 7.8–8.1 ppm .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions). For example, in N-(4-hydroxyphenyl)benzenesulfonamide, O–H⋯O distances are ~2.65 Å .
  • IR spectroscopy : S=O stretching vibrations at 1150–1350 cm⁻¹ confirm sulfonamide formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) optimize geometry and calculate:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer interactions, relevant for photochemical applications .
  • Electrostatic potential (ESP) maps : Identify electrophilic/nucleophilic sites (e.g., nitro and hydroxyl groups) for reaction pathway predictions .
  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) reduce atomization energy errors to <2.4 kcal/mol, critical for stability assessments .
    Tools like Multiwfn enable wavefunction analysis and visualization of electron localization (ELF) .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference drugs (e.g., doxorubicin) .
  • Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates, which may explain potency discrepancies .
    For example, sulfonamide derivatives with thiophene moieties showed IC₅₀ values of 1.2–3.8 µM in MTT assays, correlating with substituent electronegativity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and solubility?

Methodological Answer: X-ray studies reveal:

Interaction Type Donor–Acceptor Distance (Å) Angle (°) Role
O–H⋯O (hydroxyl → sulfonyl)2.64–2.68158–162Stabilizes layered packing
N–H⋯O (sulfonamide → nitro)2.89–3.01145–152Reduces aqueous solubility
To enhance solubility, introduce polar substituents (e.g., methoxy groups) or co-crystallize with cyclodextrins .

Q. What mechanistic insights guide the design of this compound derivatives for antimicrobial activity?

Methodological Answer:

  • Metal coordination : Mn(II) or Cu(II) complexes with Schiff base derivatives enhance activity by disrupting bacterial membranes .
  • Structure–activity relationships (SAR) : Electron-withdrawing groups (e.g., nitro) improve DNA gyrase inhibition, while bulky substituents reduce permeability .
    For instance, 4-chloro analogs showed MIC values of 8–16 µg/mL against S. aureus due to enhanced lipophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in computational vs. experimental vibrational spectra?

Methodological Answer:

  • Scale factors : Apply empirical scaling (0.961–0.967) to DFT-calculated frequencies to align with experimental IR peaks .
  • Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers contributing to spectral broadening .
    For example, calculated S=O stretches at 1280 cm⁻¹ may shift to 1305 cm⁻¹ experimentally due to crystal packing effects .

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